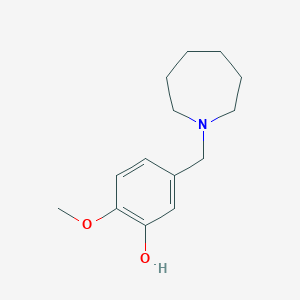![molecular formula C13H14N2O2S B5678116 [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid, also known as TQAA, is a chemical compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been studied extensively for its pharmacological properties. TQAA is a thioester derivative of 2-aminobenzamide and has been found to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood. However, studies have shown that [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of tumors by suppressing the expression of various oncogenes. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to possess anti-inflammatory properties and can reduce inflammation in animal models. It has also been found to exhibit antioxidant properties and can scavenge free radicals. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to be non-toxic and has not shown any adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to be non-toxic and has not shown any adverse effects in animal models. However, there are some limitations to using [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid in lab experiments. The mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid is not fully understood, and further research is needed to elucidate its pharmacological properties. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has also not been extensively studied in human clinical trials, and its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for the research on [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid. Further studies are needed to elucidate the mechanism of action of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid and its pharmacological properties. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has shown potential as a therapeutic agent for cancer, inflammation, and oxidative stress, and further studies are needed to explore its efficacy in these areas. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can also be used as a lead compound for the development of new drugs with improved pharmacological properties. Further research is also needed to investigate the safety and efficacy of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid in human clinical trials.
Synthesemethoden
The synthesis of [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid involves the reaction of 2-aminobenzamide with 2-chloro-3-methylquinazolin-4(3H)-one in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with thioglycolic acid to obtain [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid. The synthesis process has been described in detail in various research papers.
Wissenschaftliche Forschungsanwendungen
[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. Studies have shown that [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to possess anti-inflammatory properties and can reduce inflammation in animal models. [(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid has been found to exhibit antioxidant properties and can scavenge free radicals.
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-4-10-9(3)14-13(18-6-12(16)17)15-11(10)5-8(7)2/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXHXAXUUMNWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4,6,7-Trimethyl-2-quinazolinyl)thio]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5678033.png)
![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5678055.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B5678059.png)
![1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)
![5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5678076.png)
![6-methyl-3-(3-phenoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678079.png)
![4-chloro-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5678087.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)